molecular formula C8H6N2O2 B1670375 2,3-Dihydroxyquinoxaline CAS No. 15804-19-0

2,3-Dihydroxyquinoxaline

Cat. No. B1670375
M. Wt: 162.15 g/mol
InChI Key: ABJFBJGGLJVMAQ-UHFFFAOYSA-N
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Patent
US03962440

Procedure details

o-Phenylenediamine (10 grams) and ethyl oxalate (100 ml.) were mixed and the mixture was heated, with stirring, to reflux and refluxed for 30 minutes. The reaction mixture was then cooled and the resulting precipitate, the desired 2(1H), 3(4H)-quinoxalinedione, was separated by filtration. The product did not melt below 400°C. It was recrystallized from a mixture of dimethylformamide and water, yielding a purified product which did not melt below 405°C. The identity of the product was confirmed by NMR and IR. Elemental analysis showed
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](OCC)(=[O:13])[C:10]([O-])=[O:11]>>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:8][C:10](=[O:11])[C:9]1=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitate, the desired 2(1H), 3(4H)-quinoxalinedione, was separated by filtration
CUSTOM
Type
CUSTOM
Details
did not melt below 400°C
CUSTOM
Type
CUSTOM
Details
It was recrystallized from a mixture of dimethylformamide and water
CUSTOM
Type
CUSTOM
Details
yielding a purified product which
CUSTOM
Type
CUSTOM
Details
did not melt below 405°C

Outcomes

Product
Name
Type
Smiles
N1C(C(NC2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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